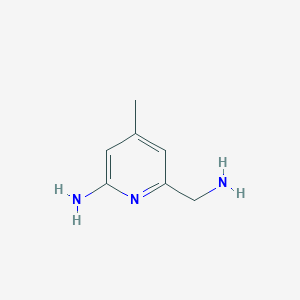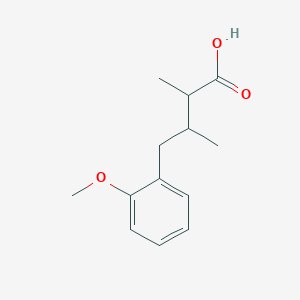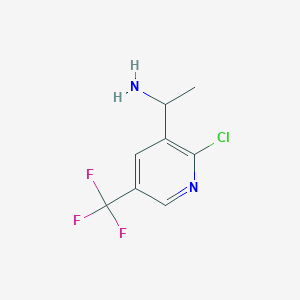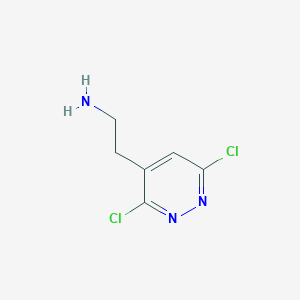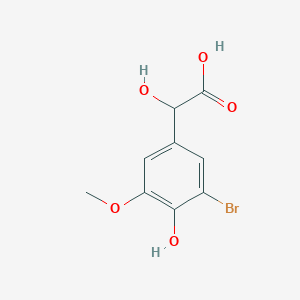
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is a chemical compound with the molecular formula C9H9BrO5 and a molecular weight of 277.07 g/mol . This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxy-3-methoxybenzaldehyde, followed by oxidation and subsequent acetic acid formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
科学的研究の応用
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects .
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
3,4-Dihydroxy-5-methoxybenzoic acid: Similar structure but lacks the bromine atom.
4-Hydroxy-3-methoxybenzaldehyde: Precursor compound used in the synthesis of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid.
Uniqueness
This compound is unique due to the combination of bromine, hydroxyl, and methoxy groups on the benzene ring, along with the acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
特性
分子式 |
C9H9BrO5 |
|---|---|
分子量 |
277.07 g/mol |
IUPAC名 |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO5/c1-15-6-3-4(7(11)9(13)14)2-5(10)8(6)12/h2-3,7,11-12H,1H3,(H,13,14) |
InChIキー |
KUWYGCNKXRJLTN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(C(=O)O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


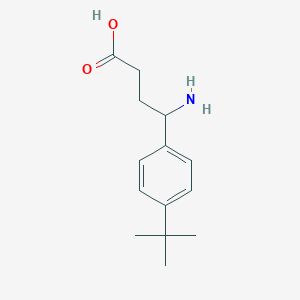
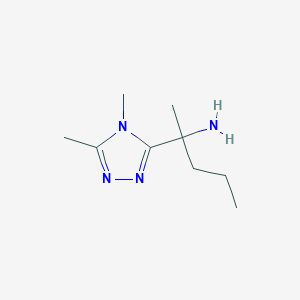

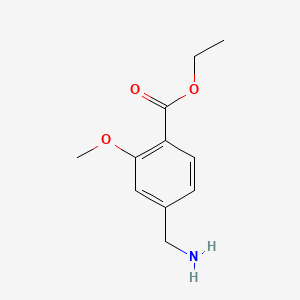
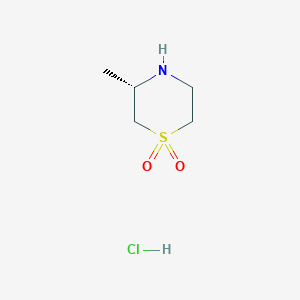
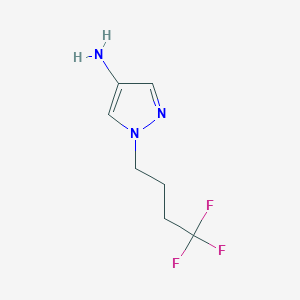
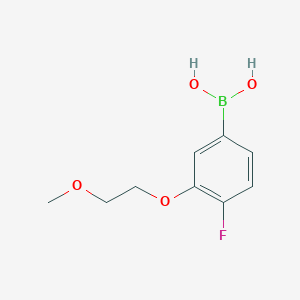
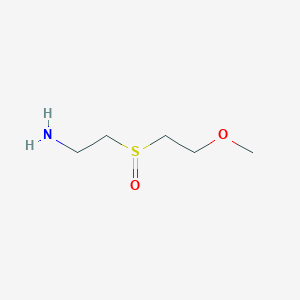
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
